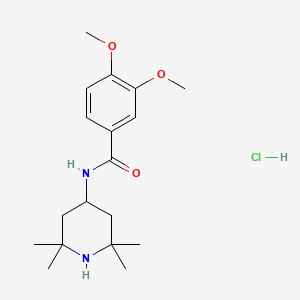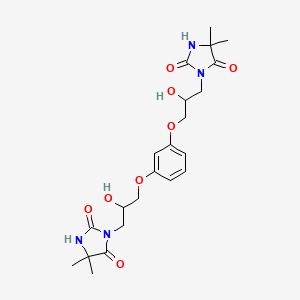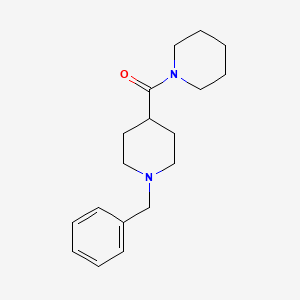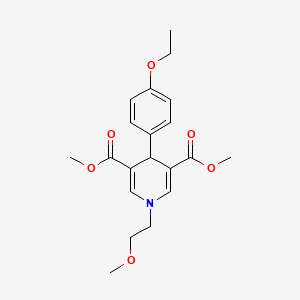![molecular formula C19H24O3 B5228671 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5228671.png)
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxyphenoxy group attached to a propoxy chain, which is further connected to a dimethylbenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene typically involves the reaction of 4-ethoxyphenol with 1-bromo-3-chloropropane under basic conditions to form 1-(4-ethoxyphenoxy)-3-chloropropane. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Phenolic or quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted ethers or phenols.
科学的研究の応用
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxyphenoxy and dimethylbenzene groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the context of its use .
類似化合物との比較
Similar Compounds
1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene: Similar structure with a methoxy group instead of an ethoxy group.
1-[3-(4-phenoxy)propoxy]-3,5-dimethylbenzene: Lacks the ethoxy group, having a phenoxy group instead.
1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene: Similar structure but with a single methyl group on the benzene ring.
Uniqueness
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene is unique due to the presence of both ethoxyphenoxy and dimethylbenzene groups, which can impart distinct chemical and physical properties.
特性
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-6-8-18(9-7-17)21-10-5-11-22-19-13-15(2)12-16(3)14-19/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUZBVPSDXRDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,8-dimethyl-3-[[methyl(3-pyrrolidin-1-ylpropyl)amino]methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5228596.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-methyl-4-pyridinyl)methyl]-2-indanecarboxamide](/img/structure/B5228612.png)
![[4-[(Z)-(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenyl] 3-nitrobenzoate](/img/structure/B5228617.png)
![N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5228622.png)
![ethyl 2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5228633.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5228639.png)
![1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5228642.png)
![1-(cyclohexylmethyl)-N-methyl-N-[4-(4-morpholinyl)butyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228646.png)

![Ethyl 3-(cyanomethyl)-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5228657.png)

